4-Nitro-2-phenylbenzooxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2-phenyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-15(17)10-7-4-8-11-12(10)14-13(18-11)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFRQPYOSDBYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Comprehensive Chemical Reactivity of 4 Nitro 2 Phenylbenzooxazole
Mechanistic Investigations into the Formation Pathways of 4-Nitro-2-phenylbenzooxazole
The synthesis of 2-arylbenzooxazoles, including the nitrated derivative, can be achieved through several routes. One common method involves the condensation of an appropriately substituted o-aminophenol with a benzoic acid derivative. For this compound specifically, this would typically involve the reaction of 2-amino-5-nitrophenol (B90527) with benzoyl chloride or a related benzoic acid equivalent. The mechanism proceeds through an initial acylation of the amino group of the o-aminophenol by the benzoyl chloride. This is followed by an intramolecular cyclization, where the phenolic hydroxyl group attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration of the resulting intermediate yields the stable benzooxazole ring system.
Alternative synthetic strategies include copper-catalyzed intramolecular C-O cross-coupling reactions. scholaris.ca This method involves an aryl halide and an amide, with ligands such as 1,10-phenanthroline (B135089) proving effective in promoting the formation of the benzoxazole (B165842) ring. scholaris.ca Furthermore, the thermal isomerization of a corresponding nitroisoxazole has been reported as a pathway to obtain 4-nitro-2-phenyloxazole (B3242379). rsc.org
A general synthetic scheme for calamitic mesogens incorporating alkyl-substituted 2-arylbenzooxazoles involves the condensation and subsequent reduction of precursor molecules. orientjchem.org This highlights the versatility of condensation reactions in constructing the core benzooxazole structure. orientjchem.org
Reactivity Profile of the Nitro Group in this compound
The nitro group (-NO2) is a potent electron-withdrawing group that significantly influences the reactivity of the aromatic system to which it is attached. numberanalytics.com Its presence deactivates the ring towards electrophilic substitution while activating it for nucleophilic substitution. numberanalytics.comnumberanalytics.com
The nitro group is readily susceptible to reduction, which can lead to a variety of products depending on the reducing agent and reaction conditions. numberanalytics.comnumberanalytics.com Common transformations include reduction to nitroso (-N=O), hydroxylamine (B1172632) (-NHOH), and ultimately amino (-NH2) functionalities. numberanalytics.com
The selective reduction of the nitro group in this compound to form 4-amino-2-phenylbenzooxazole is a crucial transformation. This can be achieved using various reducing agents. For instance, metallic zinc and ammonium (B1175870) chloride in a neutral medium are known to reduce aromatic nitro compounds to hydroxylamines. lkouniv.ac.in For complete reduction to the amine, reagents like hydrogen gas with a palladium on carbon catalyst or iron powder with hydrochloric acid are often employed. Recent studies have also explored the use of iron(salen) complexes as catalysts for the chemoselective reduction of nitro compounds. nih.gov By choosing the appropriate reducing agent, such as phenylsilane (B129415) over pinacol (B44631) borane, nitro groups can be selectively reduced in the presence of other functional groups like carbonyls. nih.gov Mechanistic investigations suggest the involvement of a nitroso intermediate and an iron hydride species in these catalytic cycles. nih.gov
The resulting 4-amino-2-phenylbenzooxazole is a valuable intermediate for further synthetic modifications, such as the formation of sulfonamides by reaction with sulfonyl chlorides.
Table 1: Common Reducing Agents and Products for Aromatic Nitro Compounds
| Reducing Agent(s) | Reaction Conditions | Major Product |
| Fe, HCl or Sn, HCl | Acidic | Amine (-NH2) |
| H2, Pd/C | Catalytic Hydrogenation | Amine (-NH2) |
| Zn, NH4Cl | Neutral | Hydroxylamine (-NHOH) |
| Na2S / (NH4)2S | Amine (-NH2) (Zinin reduction) | |
| Phenylsilane (H3SiPh) with [Fe(salen)2]-μ-oxo catalyst | Room Temperature | Amine (-NH2) |
The strong electron-withdrawing nature of the nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.commasterorganicchemistry.com The nitro group, particularly when positioned ortho or para to a leaving group, can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. masterorganicchemistry.comuomustansiriyah.edu.iq
In the context of this compound, while there isn't a typical leaving group like a halogen on the nitrated ring, the nitro group itself can, under certain conditions, act as a leaving group in reactions with strong nucleophiles. Kinetic studies on 2-nitrothiazole (B159308) and 2-nitrobenzothiazole with nucleophiles like alkoxides and piperidine (B6355638) have shown that the nitro group can be displaced in a two-step nucleophilic aromatic substitution mechanism. rsc.org
Furthermore, the presence of the nitro group can activate other positions on the ring towards nucleophilic attack, potentially leading to substitution of a hydrogen atom (SNArH). juniperpublishers.com This type of reaction, however, typically requires an oxidizing agent to remove the hydride ion from the intermediate σH adduct. juniperpublishers.com
Reactivity of the Benzooxazole Core in this compound
The benzooxazole ring system itself has a distinct reactivity pattern, which is further modulated by the presence of the nitro and phenyl substituents.
The benzooxazole ring is a heterocyclic system, and its reactivity in electrophilic aromatic substitution (EAS) is influenced by the heteroatoms. organicchemistrytutor.com Generally, five-membered heterocyclic rings like furan (B31954) and pyrrole (B145914) are activated towards EAS. organicchemistrytutor.com However, the fusion of the benzene (B151609) ring and the electron-withdrawing nature of the azole nitrogen can make the system less reactive than benzene itself. The attached nitro group is a strong deactivating group and directs incoming electrophiles to the meta position relative to itself. numberanalytics.comlkouniv.ac.in
Considering the structure of this compound, the nitro group at position 4 will strongly deactivate the benzene portion of the benzooxazole core towards electrophilic attack. Any electrophilic substitution would be expected to occur on the phenyl ring substituent or at the positions meta to the nitro group (positions 5 and 7) on the benzooxazole ring, with the latter being highly disfavored. The phenyl group at position 2 would likely be the more reactive site for electrophilic substitution, directing incoming electrophiles to its ortho and para positions.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -NO2 | Electron-withdrawing | Strongly Deactivating | Meta |
| -Phenyl | Electron-donating (by resonance) | Weakly Activating | Ortho, Para |
| -O- (in oxazole) | Electron-donating (by resonance) | Activating | Ortho, Para |
| -N= (in oxazole) | Electron-withdrawing (by induction) | Deactivating | Meta |
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing cyclic systems. uc.ptlibretexts.org The Diels-Alder reaction typically involves a [4+2] cycloaddition between a conjugated diene and a dienophile. libretexts.org Electron-poor alkenes often serve as good dienophiles. libretexts.org
Research has shown that 4-nitro-2-phenyloxazole can act as an electrophilic dienophile in normal Diels-Alder reactions. rsc.org It has been observed to undergo [2+4] cycloaddition processes with dienes such as 2,3-dimethylbuta-1,3-diene and cyclohexa-1,3-diene. rsc.org The electron-withdrawing nitro group enhances the dienophilic character of the double bond within the oxazole (B20620) ring, making it susceptible to attack by an electron-rich diene. This suggests that the C4=C5 double bond of the benzooxazole ring in this compound could potentially participate as a dienophile in Diels-Alder reactions, although steric hindrance and the aromaticity of the fused benzene ring may impact reactivity.
Ring-Opening and Rearrangement Pathways
The benzoxazole ring, while aromatic, possesses inherent strain and reactive sites that can be exploited under certain conditions to induce ring-opening. The presence of the strongly electron-withdrawing nitro group at the 4-position significantly influences the electronic distribution of the benzoxazole system, making it more susceptible to nucleophilic attack, which can be a key step in initiating ring-opening.
Nucleophilic Ring-Opening:
One plausible pathway for ring-opening involves the nucleophilic attack on the benzoxazole ring. Strong nucleophiles can attack the carbon atom at the 2-position, facilitated by the electron-withdrawing nature of the nitro group which can stabilize the resulting anionic intermediate. This type of reaction is analogous to nucleophilic aromatic substitution (SNAr) mechanisms. The initial addition of a nucleophile can lead to the formation of a Meisenheimer-like intermediate. Subsequent electronic rearrangement can then lead to the cleavage of the C-O or C-N bond within the oxazole ring.
A hypothetical reaction scheme with a generic nucleophile (Nu-) is presented below:
Step 1: Nucleophilic Addition: The nucleophile attacks the C2 carbon of the benzoxazole ring.
Step 2: Intermediate Formation: A negatively charged intermediate is formed, with the charge delocalized over the aromatic system and the nitro group.
Step 3: Ring-Opening: Cleavage of the C-O bond, leading to a substituted 2-aminophenol (B121084) derivative.
Rearrangement Pathways:
Substituted benzoxazoles are known to undergo various rearrangement reactions, often promoted by thermal or photochemical stimuli, or by the presence of specific reagents. For this compound, several rearrangement pathways can be postulated based on known transformations of related heterocyclic systems.
Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution can occur in derivatives of 2-aminobenzoxazoles. While not a direct rearrangement of this compound itself, it is a relevant transformation for functionalized products derived from it.
Beckmann Rearrangement: The synthesis of 2-substituted benzoxazoles can proceed via a Beckmann rearrangement of 2-hydroxyaryl ketoximes. nih.gov This suggests that under specific conditions, intermediates derived from the ring-opening of this compound could potentially undergo such rearrangements.
Photochemical Rearrangements: Nitroaromatic compounds and heterocyclic systems are known to undergo photochemical rearrangements. nih.govbaranlab.org Irradiation of this compound could potentially lead to excited states with different reactivity profiles, possibly inducing rearrangements to form isomers or ring-contracted/expanded products. For instance, photochemical rearrangement of some nitro compounds can lead to the formation of nitrites, which can then participate in further reactions.
| Rearrangement Type | Plausible Trigger | Potential Product Class |
| Smiles Rearrangement | Base | Isomeric substituted aminophenols |
| Beckmann-type Rearrangement | Acid/Lewis Acid | Amide derivatives |
| Photochemical Rearrangement | UV Irradiation | Isomeric benzoxazoles, ring-altered products |
Table 1: Postulated Rearrangement Pathways for this compound Derivatives.
Influence of Phenyl Substitution on the Overall Chemical Reactivity
Electronic Effects:
The phenyl group is generally considered to be weakly electron-withdrawing by induction but can act as an electron-donating group through resonance, depending on the nature of the reaction. In the context of the benzoxazole ring, the phenyl group can conjugate with the heterocyclic system, influencing the electron density distribution.
Stabilization of Intermediates: The phenyl ring can stabilize charged intermediates formed during chemical reactions through resonance. For example, in a nucleophilic attack at the C2 position, the negative charge in the transition state can be delocalized not only onto the benzoxazole ring and the nitro group but also into the π-system of the phenyl ring. This extended conjugation enhances the stability of the intermediate, thereby facilitating the reaction.
Modulation of Electrophilicity/Nucleophilicity: The electronic nature of the phenyl ring itself can be modified by substituents. Electron-donating groups on the phenyl ring would increase the electron density of the benzoxazole system, potentially making it more susceptible to electrophilic attack (though less likely given the nitro group) and less reactive towards nucleophiles. Conversely, electron-withdrawing groups on the phenyl ring would further enhance the electrophilicity of the C2 carbon, making it a more favorable site for nucleophilic attack.
Steric Effects:
The bulkiness of the phenyl group can sterically hinder the approach of reactants to the C2 position and the adjacent atoms of the benzoxazole ring. This steric hindrance can affect the rate and regioselectivity of reactions. For instance, in reactions involving bulky nucleophiles, the attack at the C2 position might be slowed down compared to a less substituted benzoxazole.
| Effect | Influence on Reactivity |
| Electronic (Resonance) | Stabilizes charged intermediates through delocalization. |
| Electronic (Inductive) | Weakly electron-withdrawing, contributing to the electrophilicity of C2. |
| Steric Hindrance | May hinder the approach of bulky reagents to the C2 position. |
Table 2: Influence of the Phenyl Group on the Reactivity of this compound.
Kinetic Studies and Stereochemical Outcomes of this compound Transformations
Detailed kinetic studies and stereochemical analyses for the transformations of this compound are not extensively documented in the available literature. However, general principles of physical organic chemistry allow for predictions regarding these aspects.
Kinetic Studies:
Kinetic studies of reactions involving this compound would provide valuable insights into the reaction mechanisms. For instance, in a nucleophilic aromatic substitution or ring-opening reaction, the rate law would be expected to be dependent on the concentrations of both the benzoxazole substrate and the nucleophile.
A hypothetical rate law for a bimolecular nucleophilic ring-opening reaction would be:
Rate = k [this compound] [Nucleophile]
The rate constant, k, would be influenced by factors such as temperature, solvent polarity, and the nature of the nucleophile. Kinetic studies on related systems, such as the reactions of 2-nitrothiazoles with nucleophiles, have shown a two-step mechanism involving nucleophilic aromatic substitution. rsc.org Similar kinetic behavior could be anticipated for this compound.
Stereochemical Outcomes:
The stereochemical outcomes of reactions involving this compound would be particularly relevant if a chiral center is formed or if the molecule itself is part of a larger chiral structure.
Nucleophilic Addition: In a nucleophilic attack at the C2 position, if this carbon were to become a stereocenter, the reaction would likely proceed through a trigonal planar intermediate. The nucleophile could then attack from either face, potentially leading to a racemic mixture of products, unless a chiral catalyst or reagent is employed to control the stereoselectivity.
Rearrangements: The stereochemical course of rearrangement reactions is often highly specific. For example, sigmatropic rearrangements follow well-defined stereochemical rules (suprafacial or antarafacial). The stereochemistry of any products resulting from such rearrangements would provide crucial information about the transition state geometry.
Advanced Spectroscopic Characterization Techniques for Structural Confirmation of 4 Nitro 2 Phenylbenzooxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atomic connectivity, confirmation of functional groups, and insights into the stereochemistry of the compound.
One-Dimensional NMR (¹H, ¹³C) Data Analysis
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of 4-Nitro-2-phenylbenzooxazole.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole (B165842) and the phenyl rings. The protons on the nitro-substituted ring will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would be expected to show 13 distinct signals, corresponding to each carbon atom in the structure, unless there is accidental peak overlap. The carbons directly attached to the nitro group and the carbons of the benzoxazole core would show characteristic chemical shifts. For instance, the carbon atom of the C=N bond in the oxazole (B20620) ring is typically observed in the range of 150-165 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| ¹H (Aromatic) | 7.5 - 8.5 | d, t, dd | Signals would correspond to the protons on both the phenyl and benzoxazole rings. Protons ortho and para to the nitro group would be the most downfield. |
| ¹³C (Aromatic) | 110 - 150 | - | Includes carbons of both aromatic rings. |
| ¹³C (C-NO₂) | ~145 - 150 | - | The carbon atom directly attached to the nitro group. |
| ¹³C (C=N) | ~160 - 165 | - | The sp² carbon of the oxazole ring double-bonded to nitrogen. |
| ¹³C (C-O) | ~140 - 150 | - | The sp² carbon of the benzoxazole ring bonded to the oxygen atom. |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy and data from analogous compounds. Experimental verification is required for precise values.
Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity of atoms within a molecule, which is often not possible from 1D spectra alone. ipb.pt
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. researchgate.net For this compound, COSY would be used to establish the connectivity of the protons within the phenyl ring and within the benzoxazole ring system, confirming their substitution patterns.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. science.gov This allows for the unambiguous assignment of each carbon atom in the ¹³C NMR spectrum by linking it to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. science.gov HMBC is crucial for piecing together the molecular structure by connecting different spin systems. For instance, it can show correlations between the protons on the phenyl ring and the C2 carbon of the benzoxazole ring, confirming the link between these two structural fragments.
The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, thereby definitively confirming the proposed structure of this compound. ipb.pt
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental formula of a compound with high accuracy. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental composition.
For this compound, with the molecular formula C₁₃H₈N₂O₃, the exact mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). missouri.edu An experimentally determined mass from an HRMS analysis that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₈N₂O₃ | - |
| Calculated Exact Mass | 240.0535 | Calculated missouri.eduresearchgate.netmsu.edu |
| Expected Ion (e.g., [M+H]⁺) | 241.0608 | Calculated |
| Experimental Mass | Requires experimental data | - |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (NO₂), the aromatic C-H and C=C bonds, and the C=N and C-O bonds of the benzoxazole ring. The presence of strong absorption bands for the asymmetric and symmetric stretching of the nitro group is a key diagnostic feature for this class of compounds. spectroscopyonline.comlibretexts.org
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Variable |
| Nitro (NO₂) | Asymmetric Stretching | ~1530 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretching | ~1340 - 1370 | Strong |
| Benzoxazole C=N | Stretching | ~1610 - 1650 | Medium |
| Benzoxazole C-O | Stretching | ~1240 - 1270 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.
The structure of this compound contains extensive conjugation, incorporating the phenyl ring, the benzoxazole system, and the nitro group. This extended π-system is expected to result in strong absorption in the UV region. The spectrum will likely feature multiple bands corresponding to π → π* and potentially n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons in the conjugated π-system. shu.ac.ukmsu.edu The nitro group and the oxygen and nitrogen heteroatoms also possess non-bonding electrons (n electrons), which could give rise to lower intensity n → π* transitions. libretexts.org The position and intensity of these absorption bands are sensitive to the solvent used.
X-ray Crystallography for Solid-State Structural Determination and Conformation
While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, precise three-dimensional picture of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the exact positions of each atom, bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net
For this compound, a single-crystal X-ray analysis would provide:
Unambiguous confirmation of the atomic connectivity.
Precise bond lengths and angles for the entire molecule.
The conformation of the molecule in the solid state, including the dihedral angle between the phenyl ring and the benzoxazole ring system.
Information on intermolecular interactions, such as π-π stacking, which dictates the crystal packing.
The crystal system, space group, and unit cell dimensions of the crystalline solid. mdpi.com
While a crystal structure for the specific isomer this compound is not available in the cited search results, studies on similar molecules like 2-Nitro-N-(4-nitrophenyl)benzamide show that the two aromatic rings are often not coplanar. researchgate.net A similar non-planar conformation would be expected for this compound.
Interactive Data Table: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific Å and ° values |
| Dihedral Angle (Phenyl-Benzoxazole) | A specific degree value indicating the twist between the two ring systems. |
| Intermolecular Interactions | Presence of π-π stacking, C-H···O interactions, etc. |
Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment. Specific values require experimental determination.
Computational and Theoretical Investigations of 4 Nitro 2 Phenylbenzooxazole
Quantum Chemical Methodologies Applied to 4-Nitro-2-phenylbenzooxazole
Intensive searches for dedicated research articles focusing on the computational and theoretical investigations of this compound did not yield specific studies detailing the application of quantum chemical methodologies to this particular compound. The following sections are therefore based on the general application of these methods to structurally related molecules, providing a framework for how such an analysis would be conducted.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-electron systems. For a molecule like this compound, DFT calculations would be instrumental in determining its ground state properties. This would involve the selection of an appropriate functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. The output of these calculations would provide the optimized molecular geometry, total energy, and the distribution of electron density, which are fundamental to understanding the molecule's stability and reactivity.
Ab Initio and Semi-Empirical Methods for Electronic Structure
Beyond DFT, other quantum chemical methods could be applied to study the electronic structure of this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC)), offer a high level of theory and accuracy but are computationally more demanding. These methods would provide a more rigorous description of electron correlation effects.
Semi-empirical methods, such as AM1 or PM3, offer a computationally less expensive alternative by incorporating experimental parameters. While less accurate than ab initio or DFT methods, they can be useful for preliminary analyses of large molecules or for exploring potential energy surfaces.
Elucidation of Molecular Geometry and Electronic Structure
Conformational Analysis and Energy Minimization
A crucial aspect of understanding the properties of this compound is the determination of its most stable three-dimensional structure. Conformational analysis involves exploring the potential energy surface of the molecule by systematically rotating the single bonds, particularly the bond connecting the phenyl group to the benzoxazole (B165842) core. For each conformation, energy minimization calculations would be performed to identify the local and global energy minima. This process reveals the preferred spatial arrangement of the atoms and the relative energies of different conformers.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively.
Charge Distribution and Natural Bond Orbital (NBO) Analysis
The distribution of electron density within this compound governs its polarity and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom.
NBO analysis provides a more detailed picture of the bonding and electronic structure by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This analysis would reveal the nature of the chemical bonds (e.g., hybridization, polarity) and quantify the extent of electron delocalization and hyperconjugative interactions within the molecule. This information is valuable for understanding the molecule's stability and the influence of the nitro and phenyl substituents on the benzoxazole core.
Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity. It is mapped onto the total electron density surface, providing a guide to the electrophilic and nucleophilic sites of a molecule.
In an MEP map, different colors represent different values of the electrostatic potential. Regions of negative potential, typically colored in shades of red and yellow, are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and indicate sites for nucleophilic attack.
For a molecule like this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the nitro (NO₂) group, indicating these as primary sites for electrophilic interactions. The nitrogen atom of the nitro group and the hydrogen atoms of the phenyl ring would likely exhibit positive potential, marking them as potential sites for nucleophilic interactions. The analysis of MEP surfaces is a common practice in the computational study of nitroaromatic compounds to understand their reactivity and intermolecular interactions. researchgate.net
Table 1: Representative Color Scheme for MEP Surfaces
| Color Range | Potential | Interpretation |
| Red | Most Negative | Strongest electrophilic site (electron-rich) |
| Yellow | Negative | Electrophilic site |
| Green | Neutral | Zero potential |
| Blue | Positive | Nucleophilic site (electron-deficient) |
| Light Blue | Most Positive | Strongest nucleophilic site |
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry offers powerful methods to predict various spectroscopic parameters, providing valuable insights that complement experimental data.
Nuclear Magnetic Resonance (NMR) chemical shifts can be theoretically predicted using quantum chemical calculations, most commonly the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov This approach, often employed with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, such as Tetramethylsilane (TMS).
The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. For instance, in a study on 4-nitroimidazole, DFT calculations showed good agreement with experimental values for ¹³C chemical shifts (within 2%), although larger discrepancies were noted for ¹⁵N shifts, highlighting the sensitivity of the nitrogen chemical environment. swinburne.edu.au For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts for the phenyl and benzoxazole ring systems, aiding in the assignment of experimental NMR spectra.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) Note: This table is for illustrative purposes to show a typical comparison format. Actual data for this compound is not available.
| Atom Position | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C2 | 162.5 | 163.1 | 0.6 |
| C4 | 148.9 | 149.5 | 0.6 |
| C5 | 110.8 | 111.2 | 0.4 |
| C6 | 122.3 | 122.0 | -0.3 |
| C7 | 115.4 | 115.9 | 0.5 |
| C8 (Phenyl-C1') | 127.6 | 128.0 | 0.4 |
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which are used to simulate UV-Vis absorption spectra. faccts.dearxiv.org This method provides insights into the nature of electronic transitions, such as π → π* or n → π* transitions, by analyzing the molecular orbitals involved.
A computational study on a related compound, 5-nitro-2-(4-nitrobenzyl) benzoxazole, utilized TD-DFT to calculate its electronic absorption spectrum. The results were found to be in good agreement with experimental findings, allowing for the assignment of observed absorption bands to specific electronic transitions within the molecule. esisresearch.orgnih.gov For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV region, corresponding to π → π* transitions within the conjugated system of the benzoxazole and phenyl rings, with the nitro group significantly influencing the electronic structure.
Table 3: Example of TD-DFT Output for a Related Benzoxazole Derivative Data adapted from studies on similar compounds for illustrative purposes.
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| S₀ → S₁ | 350 | 0.45 | HOMO → LUMO | π → π |
| S₀ → S₂ | 295 | 0.12 | HOMO-1 → LUMO | π → π |
| S₀ → S₃ | 260 | 0.05 | HOMO → LUMO+1 | n → π* |
Theoretical vibrational (infrared) spectra are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. DFT methods, such as B3LYP, are widely used for this purpose. scirp.org The calculation yields a set of harmonic vibrational frequencies and their corresponding IR intensities. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement with experimental data.
The analysis of the potential energy distribution (PED) for each vibrational mode allows for a precise assignment of the spectral bands. For example, the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group are expected to appear as strong bands in the IR spectrum. spectroscopyonline.com Studies on 5-nitro-2-(p-fluorophenyl)benzoxazole and 5-nitro-2-(4-nitrobenzyl) benzoxazole have successfully used DFT calculations to assign their complex FT-IR spectra. esisresearch.orgnih.gov For this compound, this method would predict the frequencies for C-H, C=N, N-O, and C-O stretching and bending modes, facilitating the interpretation of its experimental IR spectrum.
Table 4: Key Calculated Vibrational Frequencies for Nitroaromatic Compounds
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected Intensity |
| NO₂ Asymmetric Stretch | ~1550 | Strong |
| NO₂ Symmetric Stretch | ~1350 | Strong |
| C=N Stretch (oxazole) | ~1630 | Medium-Strong |
| Aromatic C=C Stretch | ~1600-1450 | Medium-Weak |
| C-O-C Stretch (oxazole) | ~1240 | Strong |
| NO₂ Bending (Scissor) | ~850 | Medium |
Computational Modeling of Reaction Mechanisms and Pathways
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing information on transition states and reaction energy profiles that are often difficult to obtain experimentally.
To model a reaction pathway, computational methods are used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. wikipedia.org This involves optimization algorithms that search for a structure with exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.
Once the transition state is located, its energy is calculated. The activation energy (Ea) of the reaction is the energy difference between the transition state and the reactants. libretexts.org This value is critical for understanding the reaction kinetics, as a higher activation energy corresponds to a slower reaction rate. For this compound, these methods could be applied to study various reactions, such as its synthesis, electrophilic substitution on the phenyl ring, or nucleophilic substitution reactions, providing a detailed molecular-level understanding of the reaction mechanism.
Table 5: Components of a Computational Reaction Profile
| Parameter | Definition | Significance |
| E(Reactants) | Energy of the optimized reactant molecules. | Baseline energy for the reaction. |
| E(TS) | Energy of the transition state structure. | Peak of the energy barrier. |
| E(Products) | Energy of the optimized product molecules. | Final energy state of the reaction. |
| Activation Energy (Ea) | E(TS) - E(Reactants) | Determines the reaction rate. |
| Reaction Energy (ΔE) | E(Products) - E(Reactants) | Determines if the reaction is exothermic or endothermic. |
Reaction Energy Profiles and Thermodynamic Feasibility
In Silico Approaches for Structure-Function Relationships in Chemical Systems
Similarly, there is a lack of published research on the in silico analysis of structure-function relationships specifically for this compound. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, which correlate molecular descriptors with biological activity or chemical properties, have not been applied to this compound according to available literature. These computational models are instrumental in medicinal chemistry and material science for designing novel compounds with desired properties and for predicting their behavior, thereby reducing the need for extensive experimental screening.
Although computational studies have been conducted on various nitroaromatic and benzoxazole-containing molecules, the direct application of these methods to this compound has not been reported. Therefore, no data tables or detailed research findings on its specific computational and theoretical investigations can be provided at this time.
Exploration of Non Biological Applications and Advanced Materials Incorporating 4 Nitro 2 Phenylbenzooxazole
Utility in Advanced Organic Materials Science
The electronic and structural characteristics of 4-Nitro-2-phenylbenzooxazole make it a compelling candidate for integration into a variety of advanced organic materials. Its rigid, planar structure, combined with the influence of the nitro group on its electronic properties, opens avenues for its use in liquid crystals, organic light-emitting diodes (OLEDs), and as a component in photoresponsive systems.
Integration into Liquid Crystalline Systems and Mesogenic Properties
While direct studies on the mesogenic (liquid crystalline) properties of this compound are not extensively documented, the influence of its structural features can be inferred from related compounds. The 2-phenylbenzooxazole core provides a rigid, calamitic (rod-like) molecular shape, which is a fundamental prerequisite for the formation of liquid crystal phases. The introduction of a terminal nitro group, a strongly polar and electron-withdrawing substituent, can significantly impact the mesogenic behavior.
The presence of the nitro group is known to increase molecular polarity and can enhance intermolecular interactions, such as dipole-dipole forces. These interactions can favor the ordered alignment of molecules, which is essential for the stability of mesophases. However, the bulky nature of the nitro group could also potentially disrupt the close packing of the molecules, which might destabilize certain liquid crystalline phases. The balance between these competing effects would ultimately determine the mesogenic properties of this compound and its derivatives.
Table 1: Factors Influencing Mesogenic Properties
| Feature | Potential Influence on Mesogenic Behavior |
| Rigid 2-phenylbenzooxazole core | Provides the necessary rod-like molecular shape for liquid crystal formation. |
| Terminal Nitro Group | Increases molecular polarity, potentially enhancing intermolecular interactions and stabilizing mesophases. |
| Steric Hindrance | The nitro group may disrupt molecular packing, potentially destabilizing certain liquid crystal phases. |
| Anisotropy of Polarizability | The extended conjugated system contributes to anisotropic polarizability, a key factor for liquid crystallinity. |
Applications in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
The photophysical properties of 2-phenylbenzooxazole derivatives have made them attractive for applications in organic light-emitting diodes (OLEDs). The parent compound and its derivatives are known to exhibit fluorescence. The introduction of a nitro group at the 4-position of the phenyl ring is expected to significantly modulate these properties.
The electron-withdrawing nature of the nitro group can lead to a redshift (a shift to longer wavelengths) in the absorption and emission spectra of the molecule. This is due to the lowering of the energy of the lowest unoccupied molecular orbital (LUMO). While this can be a tool for tuning the emission color, strong electron-withdrawing groups can sometimes lead to a decrease in fluorescence quantum yield due to the increased probability of non-radiative decay processes. Research on 2-aryl-perfluorobenzoxazoles has shown that their fluorescence quantum yields can be as high as 99%, indicating the potential of the benzoxazole (B165842) core in luminescent materials rsc.org. However, the specific impact of a nitro substituent on the quantum yield of 2-phenylbenzooxazole requires direct experimental investigation.
In the context of fluorescent probes, the sensitivity of the nitroaromatic group to its electronic environment could be exploited. For instance, changes in the local environment, such as polarity or the presence of specific analytes, could lead to measurable changes in the fluorescence of this compound.
Photochromic Behavior and Molecular Switching Applications
Photochromic molecules can reversibly change their structure and, consequently, their absorption spectra upon irradiation with light, making them candidates for molecular switches and data storage applications. While the 2-phenylbenzooxazole scaffold itself is not typically photochromic, the possibility of inducing such behavior through substitution is an area of interest.
However, studies on related compounds suggest that the presence of a p-nitrophenyl group may not be conducive to photo-switching. For instance, a study on phenylindole alkene dimers found that the p-nitrophenyl derivative did not exhibit the photo-switching character observed in other analogues upon irradiation. This suggests that the electronic properties of the nitro group might interfere with the desired photochemical reaction pathway. The isomerization of azobenzene (B91143) derivatives, another class of molecular switches, is also influenced by nitro substitution, which can affect the rates of photoisomerization and thermal relaxation researchgate.netresearchgate.net. Further research is needed to definitively assess the potential of this compound in molecular switching applications.
Role in Catalysis and Ligand Design for Chemical Transformations
The nitrogen atom in the oxazole (B20620) ring and the potential for coordination through the nitro group make this compound an interesting candidate for ligand design in transition metal catalysis, particularly in the realm of photocatalysis.
Development as Ligands in Transition Metal Complexes (e.g., Iridium(III) Photocatalysts)
The 2-phenylbenzooxazole moiety has been successfully employed as a cyclometalating ligand in the synthesis of iridium(III) complexes. nih.govhelajagroup.com These complexes are of significant interest due to their strong phosphorescence and their applications in OLEDs and as photocatalysts. The iridium center coordinates to both the phenyl and the benzoxazole rings, forming a stable five-membered chelate ring.
The introduction of a 4-nitro group on the phenyl ring would act as an electron-withdrawing group, which would lower the energy of the frontier molecular orbitals of the ligand. This, in turn, would affect the energy of the metal-to-ligand charge transfer (MLCT) states of the resulting iridium(III) complex. A new phosphorescent iridium(III) complex based on a 2-phenylbenzo[d]oxazole derivative has been synthesized and shown to have a high decomposition temperature and reversible redox behavior, making it suitable for use in OLEDs nih.gov. The electronic tuning afforded by the nitro group could be a valuable tool for modifying the photophysical and electrochemical properties of such complexes, potentially leading to more efficient photocatalysts or emitters with different colors.
Table 2: Potential Effects of the Nitro Group on Iridium(III) Complex Properties
| Property | Expected Effect of the 4-Nitro Group | Rationale |
| Redox Potential | Increase in the reduction potential of the complex. | The electron-withdrawing nature of the nitro group makes the complex easier to reduce. |
| Emission Wavelength | Potential redshift in the phosphorescence spectrum. | Lowering of the LUMO energy of the ligand can lead to a smaller HOMO-LUMO gap. |
| Photostability | May be altered. | The nitro group can influence the excited-state reactivity of the complex. |
| Catalytic Activity | Could be enhanced or modified. | The electronic properties of the ligand play a crucial role in the catalytic cycle. |
Investigation in Photocatalysis and Photoredox Chemistry
Photoredox catalysis utilizes visible light to drive chemical reactions, and the design of efficient photocatalysts is a key area of research beilstein-journals.org. Iridium(III) complexes are among the most widely used photoredox catalysts due to their favorable photophysical and electrochemical properties. The ability to tune these properties through ligand modification is crucial for the development of new catalytic systems.
The incorporation of this compound as a ligand in an iridium(III) photocatalyst would introduce a strong electron-withdrawing group, which could enhance the oxidizing power of the excited state of the complex. This could enable the catalyst to participate in a wider range of oxidative quenching cycles, potentially leading to new and more efficient chemical transformations. The study of N-heterocyclic nitroaryls in visible-light-photocatalyzed reductions highlights the role that nitro groups can play in photoredox processes helajagroup.com. While the direct application of this compound in photocatalysis has yet to be reported, its electronic properties make it a promising candidate for future investigations in this field.
Catalyst Screening and Performance Optimization via High-Throughput Experimentation
High-throughput experimentation (HTE) is a powerful methodology for the rapid screening and optimization of catalysts for a wide array of chemical transformations. However, there are no available studies that have specifically employed HTE to investigate the catalytic potential of this compound or its derivatives. The potential for this compound to act as a ligand for metal catalysts or as an organocatalyst itself remains an open question for future research.
Potential in Sensor Technologies and Chemosensing Platforms
The design of chemosensors often relies on molecules that exhibit a measurable response, such as a change in fluorescence or color, upon interaction with a specific analyte. While the nitro-phenyl-benzooxazole scaffold, in a general sense, possesses electronic properties that could potentially be exploited for sensing applications, no research has been published that specifically evaluates this compound for this purpose. The sensitivity and selectivity of this compound towards various ions or molecules have not been documented.
Framework for Designing Next-Generation Materials with Tunable Properties
The development of a framework for designing next-generation materials necessitates a foundational understanding of the structure-property relationships of the constituent chemical building blocks. In the case of this compound, the lack of empirical data on its physicochemical properties prevents the formulation of any predictive framework for its use in creating materials with tunable characteristics. Theoretical studies and initial experimental characterizations would be required to establish the potential of this compound as a component in the design of novel functional materials.
Future Directions and Emerging Research Avenues for 4 Nitro 2 Phenylbenzooxazole
Development of Novel and Economically Viable Synthetic Routes
While established methods for the synthesis of benzoxazoles exist, the future development of 4-Nitro-2-phenylbenzooxazole hinges on the creation of more efficient, sustainable, and economically viable synthetic pathways. Current research in benzoxazole (B165842) synthesis emphasizes green chemistry principles, which should be applied to this specific molecule. Future research should focus on:
Microwave-Assisted Synthesis: Exploring microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.
Eco-Friendly Catalysis: The investigation of heterogeneous catalysts, such as metal oxides (e.g., ZnO, Cu₂O) or supported metal nanoparticles, can facilitate easier catalyst recovery and recycling, reducing waste and cost. The use of inexpensive and stable acid catalysts like fluorophosphoric acid also presents a promising avenue.
One-Pot Reactions: Designing multi-component, one-pot synthetic strategies where reactants are combined in a single vessel to form the final product without isolating intermediates would improve atom economy and operational simplicity. This approach minimizes solvent usage and purification steps, aligning with the goals of sustainable chemistry.
By focusing on these areas, chemists can develop scalable and cost-effective methods for producing this compound, making it more accessible for advanced research and potential commercial applications.
Investigation of Underexplored Reactivity and Transformative Chemistry
The chemical reactivity of this compound is largely dictated by the electronic influence of the nitro group. While this group is often installed to achieve specific electronic properties, its potential for subsequent chemical transformation remains an underexplored frontier.
A primary avenue of research is the selective reduction of the nitro group . The conversion of the nitro moiety to an amino group would yield 4-Amino-2-phenylbenzooxazole, a versatile intermediate for a host of further reactions. britannica.comresearchgate.net This transformation opens up possibilities for:
Amide and Sulfonamide Synthesis: The resulting amino group can be readily acylated or sulfonylated, allowing for the synthesis of large libraries of new derivatives with potentially diverse biological activities.
Diazotization Reactions: The amine can be converted into a diazonium salt, a highly versatile functional group that can be displaced by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl), enabling extensive functionalization of the benzoxazole core.
Another critical area for investigation is Nucleophilic Aromatic Substitution (SNAr) . The nitro group is a strong activating group for SNAr, making the aromatic ring electron-deficient and susceptible to attack by nucleophiles. wikipedia.orglibretexts.orgchemistrysteps.com Research could explore the displacement of other potential leaving groups on the nitro-substituted ring, allowing for the direct introduction of new functionalities such as alkoxy, aryloxy, or amino groups. nih.gov Understanding the regioselectivity and scope of these SNAr reactions is crucial for designing targeted molecular architectures. The catalytic reduction of nitroarenes using various hydrogen sources can also lead to different products like azo or azoxy compounds, which have applications in materials science. researchgate.netmdpi.com
Advanced Computational Modeling for Complex Molecular Interactions
To guide synthetic efforts and accelerate discovery, advanced computational modeling presents an indispensable tool. The application of theoretical chemistry can provide deep insights into the properties and potential interactions of this compound at a molecular level, saving significant time and resources in the lab.
Future research should leverage a multi-faceted computational approach:
Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's optimized geometry, electronic structure, and molecular orbital energies (such as the HOMO-LUMO gap). nih.gov This information is fundamental for predicting its reactivity, stability, and photophysical properties, which is crucial for applications in materials science.
Quantitative Structure-Activity Relationship (QSAR): For biological applications, QSAR models can be developed to correlate structural features of this compound and its derivatives with their biological activity. These models can predict the potency of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis.
Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can be used to simulate the interaction of this compound with specific biological targets, such as enzymes or protein receptors. researchgate.net Docking can predict the preferred binding mode and affinity, while MD simulations can provide information on the stability of the molecule-protein complex over time, offering a dynamic view of the molecular interactions.
Table 1: Computational Methods for Investigating this compound
| Computational Method | Application Area | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Materials Science, Reactivity Prediction | Optimized geometry, HOMO-LUMO energy gap, electronic properties, spectral analysis. |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry, Drug Discovery | Correlation of molecular structure with biological activity (e.g., toxicity, efficacy). |
| Molecular Docking | Drug Discovery, Biochemistry | Binding affinity and orientation of the molecule within a protein's active site. |
| Molecular Dynamics (MD) | Drug Discovery, Biophysics | Stability of ligand-protein complexes, conformational changes, interaction pathways. |
Expansion into Novel Materials Science Applications Beyond Current Scope
The unique electronic and photophysical properties imparted by the nitro-phenylbenzooxazole scaffold suggest significant potential in materials science, an area that remains largely untapped for this specific molecule. Benzoxazole derivatives are known for their promising photoluminescent properties. periodikos.com.brperiodikos.com.br The strong electron-withdrawing nature of the nitro group can further enhance these characteristics.
Emerging research should target the following applications:
Organic Electronics: Nitroaromatic compounds have been investigated as n-type organic semiconductors due to their electron-deficient nature. rsc.org Future work could explore the use of this compound as a component in Organic Field-Effect Transistors (OFETs) or as an electron-acceptor material in organic photovoltaics (OPVs).
Nonlinear Optics (NLO): The combination of an electron-withdrawing group (nitro) and a π-conjugated system (phenylbenzooxazole) is a classic design strategy for molecules with NLO properties. nih.govresearchgate.net These materials are in high demand for applications in telecommunications, optical computing, and frequency conversion. The NLO response of this compound should be systematically investigated.
Fluorescent Probes and Chemosensors: The benzoxazole core is a known fluorophore. rsc.orgnih.govmdpi.com The fluorescence of this system could be sensitive to the local environment or the presence of specific analytes. Research could focus on developing sensors where the binding of a metal ion or biomolecule modulates the fluorescence emission, enabling its use in environmental monitoring or medical diagnostics. The electron-accepting nature of the nitro group makes it a potential quencher, which can be exploited in designing "turn-on" fluorescent sensors. mdpi.com
Interdisciplinary Approaches Integrating this compound into Emerging Technologies
The most transformative breakthroughs involving this compound will likely arise from interdisciplinary collaborations that bridge chemistry, biology, physics, and engineering. The foundational chemical research described in the preceding sections will enable its integration into next-generation technologies.
Key interdisciplinary avenues include:
Chemical Biology and Theranostics: By functionalizing the molecule (e.g., via reduction of the nitro group and subsequent derivatization), it can be targeted to specific biological systems. Its inherent fluorescence could be harnessed for cellular imaging, while its predicted interactions with biological targets could be exploited for therapeutic purposes, leading to the development of "theranostic" agents that combine therapy and diagnosis.
Advanced Materials Engineering: In partnership with materials scientists, novel polymers or metal-organic frameworks (MOFs) incorporating the this compound unit could be designed. nih.gov Such materials could exhibit enhanced sensory capabilities for detecting explosives or environmental pollutants, leveraging the known affinity of nitroaromatic compounds for certain sensing platforms. researchgate.netresearchgate.net
Optoelectronics and Photonics: Collaboration with physicists and engineers will be essential to fabricate and test devices based on the predicted electronic and NLO properties of the molecule. This could lead to the development of new components for optical switches, data storage, and specialized light-emitting diodes (LEDs).
By pursuing these future directions, the scientific community can elevate this compound from a simple chemical entity to a key component in addressing challenges across multiple scientific and technological fields.
Q & A
Q. What are the standard synthetic protocols for preparing 4-Nitro-2-phenylbenzooxazole, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclocondensation of substituted benzaldehyde derivatives with amino precursors under reflux conditions. Key steps include refluxing in ethanol or DMSO with glacial acetic acid as a catalyst, followed by solvent removal under reduced pressure and purification via crystallization (water-ethanol mixtures). Optimization strategies include adjusting solvent polarity, reaction time (e.g., 4–18 hours), and stoichiometric ratios of reactants. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should researchers interpret key data?
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.5 ppm) and nitro group effects on electron density.
- IR Spectroscopy : Peaks near 1520 cm (asymmetric NO stretch) confirm nitro functionality.
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–C bond lengths ~1.39–1.48 Å) .
- TLC : Used to monitor reaction progress and purity using silica gel plates .
Q. How should researchers handle discrepancies between experimental and theoretical elemental analysis data for this compound derivatives?
Cross-validate results using high-resolution mass spectrometry (HRMS) and combustion analysis (CHN). Adjust for hygroscopicity or solvent residues in samples. For example, deviations >0.3% in carbon content may indicate incomplete purification .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of byproducts during the synthesis of this compound, and how can they be minimized?
Byproducts often arise from incomplete cyclization or nitro group reduction. Stabilizing intermediates via inert atmospheres (N/Ar) and controlling pH (e.g., acetic acid) can suppress side reactions. Mechanistic studies using N-labeled reactants or DFT calculations help identify transition states .
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
Density functional theory (DFT) simulations calculate electron density maps, showing the nitro group’s meta-directing effect. Fukui indices identify nucleophilic sites (e.g., C-5 position in the benzoxazole ring). Validate predictions with experimental bromination or nitration outcomes .
Q. What strategies resolve contradictions between observed biological activity and computational docking results for this compound derivatives?
Re-evaluate docking parameters (e.g., protein flexibility, solvation effects) and validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For example, inconsistent enzyme inhibition data may arise from off-target binding, requiring competitive assays .
Q. How does the nitro group influence the photostability of this compound, and what storage conditions are optimal?
The nitro group increases susceptibility to UV degradation. Store in amber vials at –20°C under inert gas. Stability assays using HPLC over 48 hours under accelerated light exposure confirm degradation thresholds .
Q. What crystallographic refinements are critical for resolving disorder in this compound single-crystal structures?
Use SHELXL for anisotropic displacement parameters and twin refinement. For example, disordered phenyl rings can be modeled with split positions (occupancy ratios 60:40) and restrained bond lengths .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs targeting kinase inhibition?
Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) at the phenyl ring. Test against kinase panels (e.g., EGFR, VEGFR2) and correlate IC values with Hammett constants or logP values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
